N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
Description
N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a synthetic quinoline derivative characterized by a 6,7-dimethyl-substituted dihydroquinolinone core linked to a pentanamide moiety via an ethyl spacer. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the dimethyl groups and the pentanamide chain, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXGGZCUSYHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving appropriate starting materials such as anthranilic acid derivatives.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a substitution reaction, often using ethyl halides under basic conditions.
Formation of the Pentanamide Moiety: The final step involves the formation of the pentanamide group through an amidation reaction, typically using pentanoic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
- Compounds similar to N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide have shown promise in inhibiting cancer cell proliferation. The quinoline scaffold is known for its ability to interfere with cellular pathways involved in tumor growth and metastasis.
2. Anti-inflammatory Properties
- Research indicates that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This makes it a potential candidate for developing treatments for conditions such as arthritis and other inflammatory diseases.
3. Neuroprotective Effects
- The compound has been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. By modulating cholinergic signaling, it may help improve cognitive function or slow disease progression.
Biological Research Applications
1. Enzyme Inhibition Studies
- This compound can be utilized in enzyme kinetics assays to study its inhibitory effects on various enzymes. Techniques such as surface plasmon resonance (SPR) can be employed to assess binding affinities and interaction dynamics.
2. Fluorescent Probes
- The compound's unique structure allows it to be used as a fluorescent probe in biological imaging studies. This application is particularly relevant in tracking cellular processes and understanding disease mechanisms at a molecular level .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques:
-
Formation of the Quinoline Moiety :
- This involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and oxidation.
-
Alkylation :
- The ethyl chain is introduced through alkylation reactions under basic conditions.
- Amide Bond Formation :
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of quinoline derivatives highlighted that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers demonstrated that the compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition was shown to enhance acetylcholine levels in neuronal cultures, suggesting potential therapeutic benefits for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Quinoline Modifications
Target Compound vs. 4-Methyl-N-(2-oxo-1,2-dihydroquinolin-3-yl)pentanamide
- Key Differences: The target compound features 6,7-dimethyl groups on the quinoline ring, absent in the analogue. This substitution likely increases steric bulk and lipophilicity, improving membrane permeability.
- Implications: The dimethyl groups may enhance metabolic stability by shielding the quinoline core from oxidative enzymes like aldehyde oxidases (AOs), which are known to metabolize similar compounds .
Target Compound vs. N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide (CF2)
- Key Differences :
- CF2 incorporates a sulfamoylphenyl group and a 1,3-dioxoisoindolinyl moiety , diverging significantly from the target compound’s simpler ethyl-pentanamide chain.
- Molecular weight: CF2 (C24H23N5O5S, 493.53 g/mol) is heavier than the target compound, likely due to the sulfamoyl and isoindolinyl groups .
- Implications :
- The sulfamoyl group in CF2 may enhance solubility in polar solvents, whereas the target compound’s dimethyl groups favor lipid solubility.
Pentanamide Chain Variations
Target Compound vs. 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Key Differences: The analogue replaces the quinoline core with a pyridin-2-yl sulfamoylphenyl group, altering electronic properties and hydrogen-bonding capacity.
- Implications: The pyridinyl-sulfamoyl group may confer stronger interactions with enzymes or receptors via π-π stacking or hydrogen bonding, unlike the target compound’s dimethylquinoline core.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Metabolic Stability: The target compound’s 6,7-dimethyl groups may reduce susceptibility to AO-mediated metabolism compared to non-substituted analogues like 4-Methyl-N-(2-oxo-1,2-dihydroquinolin-3-yl)pentanamide, which are prone to rapid inactivation .
- Solubility vs. Permeability : Compounds with sulfamoyl or pyridinyl groups (e.g., CF2) exhibit higher aqueous solubility but lower membrane permeability than the target compound, highlighting a trade-off in drug design .
Biological Activity
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound features a quinoline moiety linked to a pentanamide functional group. The molecular formula is , with a molecular weight of approximately 300.4 g/mol. Its structure is critical for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with several molecular targets:
- Enzyme Inhibition : Similar quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline.
- Anti-inflammatory Activity : Compounds with a quinoline backbone have demonstrated anti-inflammatory properties by modulating pathways such as NF-κB signaling. This modulation can lead to reduced production of pro-inflammatory cytokines .
- Antimicrobial Properties : The quinoline scaffold is known for its antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
In Vitro Studies
Several studies have focused on the in vitro biological activities of this compound and related compounds:
Case Studies
- Neuroprotective Effects : In a model of scopolamine-induced memory impairment in mice, administration of this compound improved learning and memory functions. This suggests that it may counteract cognitive deficits associated with Alzheimer's disease .
- Cardioprotective Properties : Research indicated that similar compounds could mitigate oxidative stress and apoptosis in cardiac tissues under ischemic conditions. This opens avenues for exploring the cardioprotective potential of this compound .
Potential Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Its AChE inhibitory activity positions it as a candidate for treating Alzheimer's disease.
- Inflammatory Disorders : The anti-inflammatory properties could be leveraged in conditions characterized by chronic inflammation.
- Infectious Diseases : The antimicrobial efficacy suggests potential applications in treating bacterial infections resistant to current antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide?
- Methodology : Begin with coupling reactions between the quinoline core and pentanamide sidechain. Use DMSO as a solvent for intermediate formation, followed by EtOAc extraction and silica gel chromatography (20% EtOAc/hexanes) for purification, as demonstrated in analogous amide syntheses . Optimize reaction stoichiometry and temperature to improve yields, and confirm intermediates via TLC (Rf 0.37 for similar compounds) .
Q. How should the structure of this compound be validated?
- Methodology : Employ H NMR and C NMR to analyze chemical environments (e.g., quinoline protons at δ 7.0–8.5 ppm, methyl groups at δ 2.0–2.5 ppm). Use mass spectrometry (LC/MS) to confirm molecular weight (e.g., M+H peaks). For crystallographic validation, utilize SHELX for refinement and ORTEP-III for visualizing thermal ellipsoids .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Methodology : Screen for enzyme inhibition (e.g., proteases or kinases) using fluorometric or colorimetric assays. Reference structurally related compounds, such as quinoline-urea derivatives, which show 40% inhibition at 0.01 mM concentrations in SARS-CoV M assays . Include positive controls (e.g., known inhibitors) and triplicate measurements to assess reproducibility.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology : Optimize coupling reactions using microwave-assisted synthesis to reduce reaction time. Employ gradient chromatography (e.g., 100% dichloromethane to 10% methanol) for high-purity isolation, as seen in piperazine-pentanamide derivatives . Monitor byproducts via HPLC-MS and adjust protecting groups (e.g., tert-butoxycarbonyl) to minimize side reactions .
Q. How to resolve discrepancies in bioactivity data across studies?
- Methodology : Re-evaluate assay conditions (pH, temperature, enzyme source) and compound solubility (use DMSO/water mixtures). Compare IC values with structurally analogous compounds (e.g., 3-benzylquinoline derivatives) . Perform molecular docking to identify binding site variations and validate with mutagenesis studies.
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Methodology : Crystallization may be hindered by flexibility in the pentanamide chain. Use high-resolution data (d-spacing < 1.0 Å) and twin refinement in SHELXL for twinned crystals . Employ cryocooling (100 K) to improve diffraction quality. For ambiguous electron density, apply restraints to the quinoline core and refine hydrogen atoms isotropically .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology : Synthesize analogs with modified quinoline substituents (e.g., 6,7-dimethyl vs. halogenated groups) and varying amide chain lengths. Assess bioactivity against a panel of targets (e.g., proteases, kinases) and correlate with computational parameters (logP, polar surface area). Use multivariate analysis to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
